

# An In-depth Technical Guide to the Structure and Application of Methylenetriphenylphosphorane

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## Compound of Interest

Compound Name: Methylenetriphenylphosphorane

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This technical guide provides a comprehensive overview of **methylenetriphenylphosphorane** ( $\text{Ph}_3\text{P}=\text{CH}_2$ ), a pivotal reagent in organic synthesis. The document details its molecular structure, physicochemical and spectroscopic properties, and its primary application as a Wittig reagent. Furthermore, this guide furnishes detailed experimental protocols for its preparation and utilization in olefination reactions, alongside a mechanistic exploration of its reactivity.

## Introduction

**Methylenetriphenylphosphorane** is an organophosphorus compound and the parent member of the class of phosphorus ylides, commonly known as Wittig reagents.<sup>[1]</sup> It is a highly polar and basic species widely employed in organic chemistry to convert aldehydes and ketones into terminal alkenes through the celebrated Wittig reaction.<sup>[1]</sup> This process, which involves the replacement of a carbonyl oxygen with a methylene group, is a cornerstone of modern synthetic strategy due to its reliability and stereochemical predictability.

## Molecular Structure and Properties

The structural attributes and physicochemical properties of **methylenetriphenylphosphorane** are fundamental to its reactivity.

## Molecular Structure

**Methylenetriphenylphosphorane** is most accurately described as a resonance hybrid of two contributing structures: an ylide form with adjacent positive and negative charges ( $\text{Ph}_3\text{P}^+-\text{CH}_2^-$ ) and a phosphorane form with a phosphorus-carbon double bond ( $\text{Ph}_3\text{P}=\text{CH}_2$ ).<sup>[1]</sup>

Crystallographic studies reveal an approximately tetrahedral geometry around the phosphorus atom. The P-CH<sub>2</sub> moiety is planar, and the phosphorus-carbon double bond distance is approximately 1.661 Å, which is significantly shorter than the P-phenyl single bond distances of about 1.823 Å.<sup>[1]</sup>

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | Methylenetri(phenyl)phosphane   |
| Synonyms          | Methylene(triphenyl)phosphorane,<br>Triphenylphosphine methylide, $\text{Ph}_3\text{P}=\text{CH}_2$ |
| CAS Number        | 3487-44-3   |
| Molecular Formula | $\text{C}_{19}\text{H}_{17}\text{P}$  |
| Molecular Weight  | 276.31 g/mol  |

## Physicochemical Properties

The physical and chemical characteristics of **methylenetriphenylphosphorane** are summarized in the table below. It is typically prepared and used in situ due to its reactivity.<sup>[1]</sup>

| Property              | Value                               |
|-----------------------|-------------------------------------|
| Appearance            | Yellow solid                        |
| Density               | 1.19 g/cm <sup>3</sup>              |
| Solubility            | Decomposes in water; Soluble in THF |
| pKa of conjugate acid | ~15                                 |

## Spectroscopic Characterization

The structural features of **methylenetriphenylphosphorane** can be elucidated through various spectroscopic techniques. The following table summarizes the expected spectroscopic data.

| Technique           | Expected Chemical Shifts / Absorption Bands  |
|---------------------|--|
| $^1\text{H}$ NMR    | Phenyl protons: $\delta$ 7.5-7.8 ppm (m); Methylene protons ( $\text{P}=\text{CH}_2$ ): $\delta$ ~0.9-1.5 ppm (d, $^2\text{J}(\text{P},\text{H}) \approx 7-10$ Hz)   |
| $^{13}\text{C}$ NMR | Phenyl carbons: $\delta$ 128-135 ppm; Methylene carbon ( $\text{P}=\text{CH}_2$ ): $\delta$ ~ -4 to -6 ppm (d, $^1\text{J}(\text{P},\text{C}) \approx 90-100$ Hz)  |
| $^{31}\text{P}$ NMR | $\delta$ ~20-23 ppm (relative to 85% $\text{H}_3\text{PO}_4$ )   |
| IR Spectroscopy     | $\text{P}=\text{C}$ stretch: ~1000-1100 $\text{cm}^{-1}$ ; $\text{P}-\text{Ph}$ stretch: ~1435 $\text{cm}^{-1}$ ; $\text{C}-\text{H}$ (aromatic): ~3050 $\text{cm}^{-1}$ ; $\text{C}-\text{H}$ (alkenyl): ~3000 $\text{cm}^{-1}$ |

## Experimental Protocols

Detailed methodologies for the preparation of **methylenetriphenylphosphorane** and its application in the Wittig reaction are provided below.

### Protocol 1: In Situ Preparation of Methylenetriphenylphosphorane

This protocol describes the generation of the ylide from its phosphonium salt precursor, methyltriphenylphosphonium bromide.

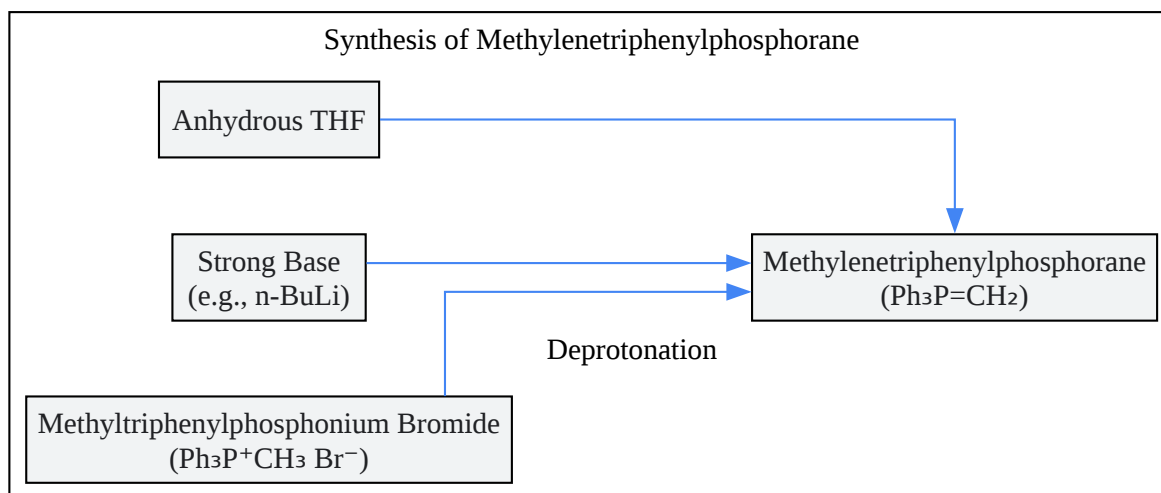
Materials:

- Methyltriphenylphosphonium bromide
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)

- Schlenk flask or a two-necked round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon gas supply

Procedure:

- A dry Schlenk flask equipped with a magnetic stir bar is charged with methyltriphenylphosphonium bromide (1.0 equivalent).
- The flask is flushed with an inert gas (Nitrogen or Argon).
- Anhydrous THF is added via syringe to create a suspension.
- The suspension is cooled to 0 °C in an ice bath with continuous stirring.
- A solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise to the stirred suspension under a positive pressure of the inert gas. Alternatively, solid potassium tert-butoxide (1.0 equivalent) can be added portion-wise.
- Upon addition of the base, the white suspension typically turns into a characteristic orange or deep yellow solution, indicating the formation of the ylide.
- The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour before use.



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Caption: Synthesis of the Wittig reagent.

## Protocol 2: Wittig Reaction with Cyclohexanone

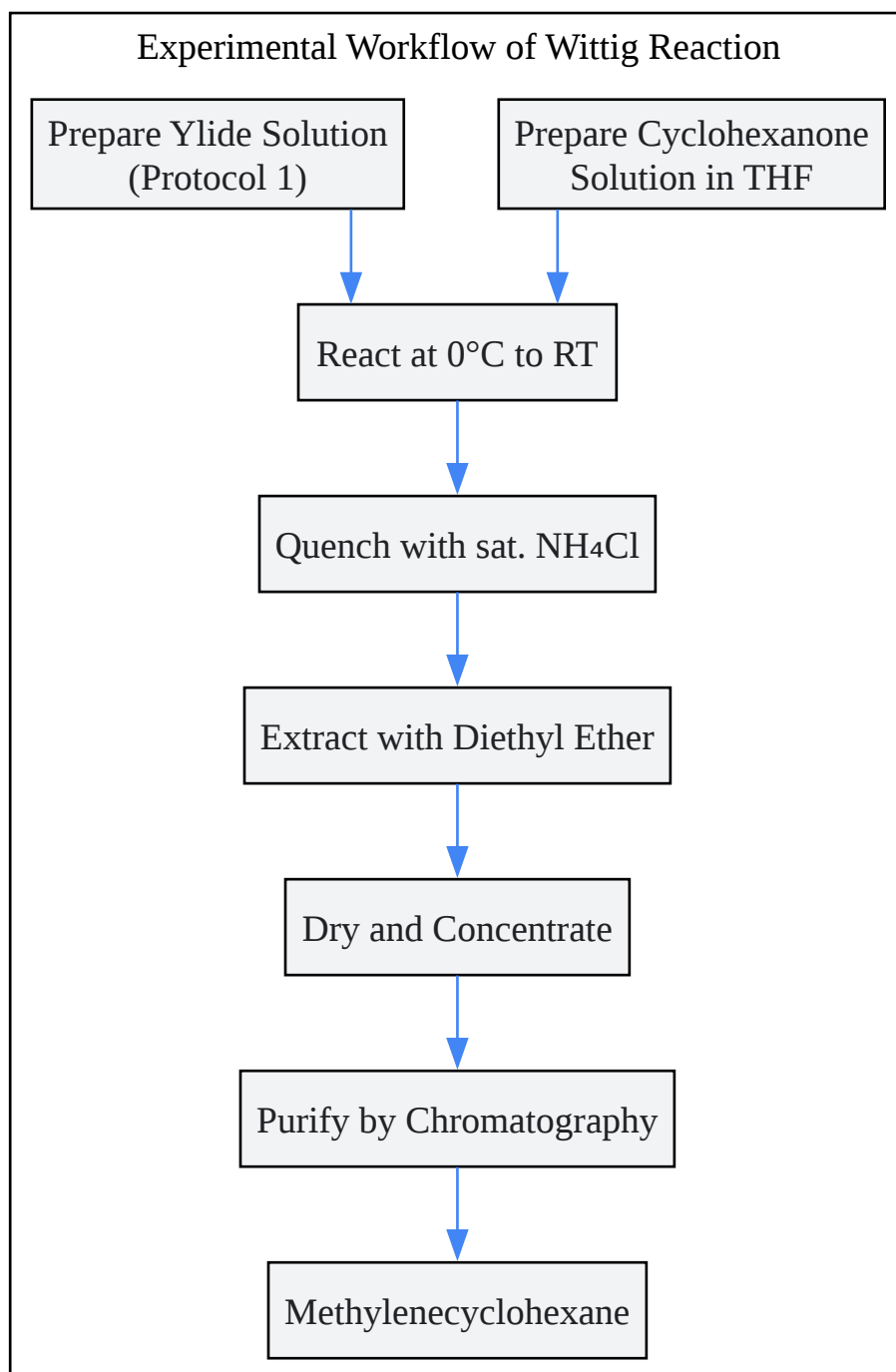
This protocol details the methylenation of cyclohexanone using the freshly prepared **methylenetriphenylphosphorane**.

Materials:

- Freshly prepared solution of **methylenetriphenylphosphorane** in THF
- Cyclohexanone
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a separate dry flask under an inert atmosphere, cyclohexanone (1.0 equivalent relative to the ylide) is dissolved in a minimal amount of anhydrous THF.
- The solution of cyclohexanone is cooled to 0 °C in an ice bath.
- The freshly prepared ylide solution from Protocol 1 is slowly transferred via cannula or syringe to the stirred solution of cyclohexanone.
- The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product, methylenecyclohexane, can be purified by column chromatography on silica gel.



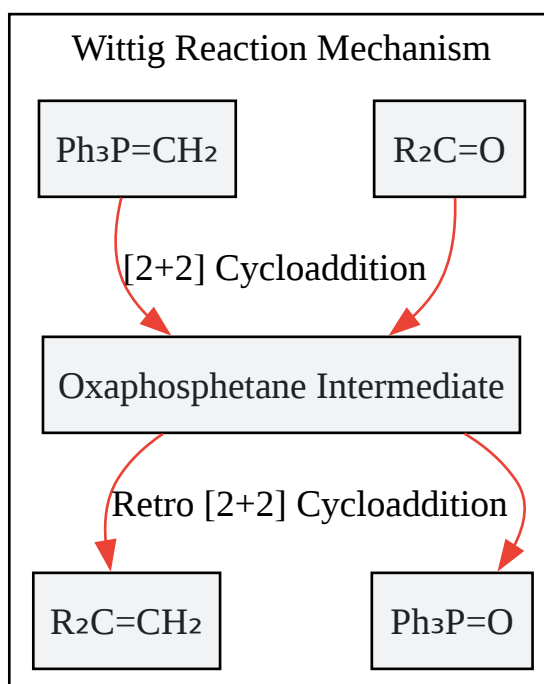
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Caption: Experimental workflow for the Wittig reaction.

## Mechanism of Action: The Wittig Reaction

The mechanism of the Wittig reaction has been a subject of extensive study. The currently accepted mechanism for unstabilized ylides, such as **methylenetriphenylphosphorane**, under salt-free conditions involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound. This concerted step forms a four-membered ring intermediate known as an oxaphosphetane. This intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the final alkene product and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.

An alternative pathway, which may be significant under certain conditions (e.g., in the presence of lithium salts), involves a stepwise nucleophilic attack of the ylide on the carbonyl carbon to form a dipolar betaine intermediate. This betaine then undergoes ring closure to the oxaphosphetane, which subsequently decomposes.



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Caption: Mechanism of the Wittig reaction.

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## References

- 1. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
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